![molecular formula C18H16FN3OS B2515556 1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899749-95-2](/img/structure/B2515556.png)
1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a fluorophenyl group, a thiophenyl group, and a dihydropyrrolopyrazine carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple aromatic rings and a carboxamide group . The fluorophenyl and thiophenyl groups are likely to contribute to the overall polarity and reactivity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom could make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of fluorine, sulfur, and nitrogen atoms, as well as multiple aromatic rings, could contribute to its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been part of studies focused on synthesizing and characterizing novel chemical entities. For example, research has explored the synthesis of pyrazole and pyrazolopyrimidine derivatives due to their potential biological activities. These efforts include the development of compounds with specific structural features, such as fluorine substitutions, aimed at enhancing their chemical and biological properties. Studies like those conducted by Hassan et al. (2014) and Surmont et al. (2011) have demonstrated methods for synthesizing related compounds, highlighting their structural characterization through various analytical techniques (Hassan, Hafez, & Osman, 2014; Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).
Biological Activities
Research into compounds with a similar structural framework has demonstrated a range of biological activities. This includes the evaluation of cytotoxicity against cancer cell lines, antimicrobial effects, and potential as enzyme inhibitors. For instance, Gad-Elkareem et al. (2011) and Hammam et al. (2005) have investigated the antimicrobial and anticancer properties of related compounds, suggesting the potential of such molecules in therapeutic applications (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011; Hammam, El-Salam, Mohamed, & Hafez, 2005).
Chemical Synthesis Applications
The chemical synthesis of compounds like 1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide often involves innovative methodologies that enable the construction of complex molecular architectures. Studies such as those by Elumalai et al. (2014) and Shi, Wang, & Schlosser (1996) have focused on developing new synthetic routes and exploring the reactivity of similar compounds to create a variety of heterocyclic structures with potential for further functionalization and application in drug discovery (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2014; Shi, Wang, & Schlosser, 1996).
Potential Antiviral and Anti-Inflammatory Activities
Several studies have assessed the potential antiviral and anti-inflammatory activities of structurally related compounds. For example, the work by Hebishy, Salama, & Elgemeie (2020) and Menozzi et al. (1992) explores the synthesis of novel compounds that exhibit significant activity against viruses such as the avian influenza virus and show promising anti-inflammatory, analgesic, and antipyretic properties (Hebishy, Salama, & Elgemeie, 2020; Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-7-5-13(6-8-14)17-15-3-1-9-21(15)10-11-22(17)18(23)20-16-4-2-12-24-16/h1-9,12,17H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWKYMKXRCIRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

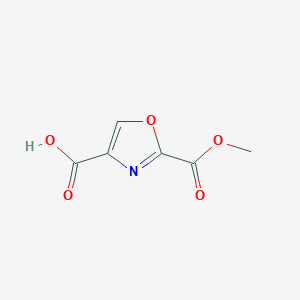
![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)
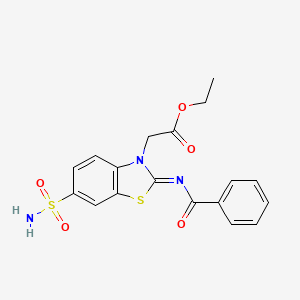
![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)
![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)
![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

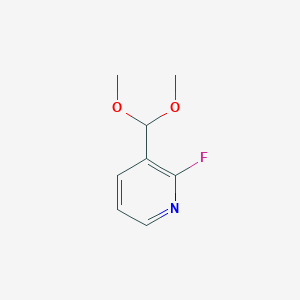
![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)
![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)
![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)
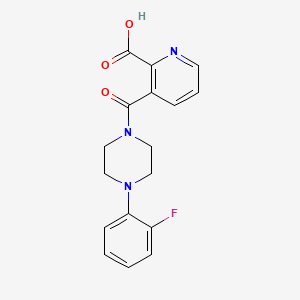
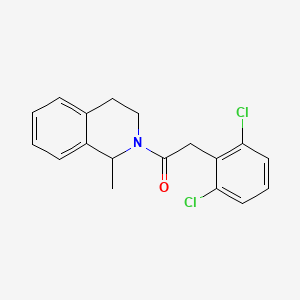
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)